molecular formula C18H17N3O B2854684 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide CAS No. 2034587-79-4

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide

Cat. No.: B2854684
CAS No.: 2034587-79-4
M. Wt: 291.354
InChI Key: YDRLGTAPCZTHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide is a chemical compound offered for research use. It is built around the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a structure recognized in medicinal chemistry for its versatility and potential in drug discovery. Compounds featuring this core structure have been investigated for a range of biological activities. Scientific literature shows that this specific heterocyclic system is a key component in molecules studied as allosteric modulators for targets such as the Hepatitis B Virus core protein . Furthermore, the closely related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been fused with chlorin rings to develop potent photosensitizers for photodynamic therapy against melanoma cells, demonstrating nanomolar activity . Additionally, derivatives of this scaffold have been designed as potent and selective inhibitors of kinases like ROS1, which is a validated target in certain types of non-small cell lung cancer and other malignancies . This body of research indicates that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine moiety is a privileged structure for developing therapeutics in oncology and virology. As such, this compound serves as a valuable building block for chemical synthesis and a potential precursor for novel bioactive molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(17-7-3-5-13-4-1-2-6-16(13)17)20-14-9-11-21-15(12-14)8-10-19-21/h1-8,10,14H,9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRLGTAPCZTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This compound features a fused pyrazolo-pyridine ring system linked to a naphthamide moiety, which contributes to its diverse interactions with biological systems.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}

This compound's design allows it to engage with various biological targets, making it a candidate for therapeutic applications.

Antiviral Properties

One of the most notable biological activities of this compound is its potential as an antiviral agent , particularly against the hepatitis B virus (HBV) . Research indicates that this compound functions as a core protein allosteric modulator (CpAM), inhibiting HBV replication by binding to the viral core protein and preventing its assembly. This mechanism highlights its potential role in treating viral infections and warrants further investigation into its efficacy and safety profiles .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit various enzymes. Studies suggest that it may interact with key enzymes involved in metabolic pathways or signal transduction processes. The specificity and potency of these interactions are critical for understanding the compound's pharmacological profile .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant antiviral activity against HBV in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range .
  • Enzyme Interaction Studies : Another research effort focused on characterizing the interaction between this compound and various enzymes relevant to cancer metabolism. The findings suggested that this compound could inhibit key enzymes involved in nucleotide synthesis pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound further, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineStructureLacks naphthamide moiety; primarily studied for different biological activities.
4-Amino-1-naphthamideStructureContains an amino group; explored for anti-inflammatory properties.
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineStructureMethyl substitution alters its pharmacological profile significantly.

This table illustrates how this compound stands out due to its unique combination of structural features that enhance its biological activity.

Preparation Methods

Boc-Protected Intermediate Strategy

A method adapted from CN104140427A involves the following steps:

  • Boc Protection : 5-Amino-1H-pyrazole is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to yield 1H-pyrazole-5-t-butyl carbamate.
  • Nucleophilic Substitution : Reaction with 1,3-dibromopropane in tetrahydrofuran (THF) using sodium hydride as a base generates 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate.
  • Deprotection : Hydrochloric acid in dichloromethane removes the Boc group, yielding 1-(3-bromopropyl)-1H-pyrazol-5-amine.
  • Cyclization : Heating in toluene with potassium hydroxide induces intramolecular nucleophilic substitution, forming 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine.

This route achieves an overall yield of 58–62%, with purity confirmed via HPLC.

Direct Amination via Catalytic Hydrogenation

An alternative approach from ChemicalBook employs catalytic hydrogenation of pyrazolo[1,5-a]pyridine derivatives. For example, 5-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the amine. This method avoids multi-step protection-deprotection sequences but requires access to nitro precursors.

Acylation with 1-Naphthoyl Chloride

Schotten-Baumann Reaction

The amine intermediate is acylated under Schotten-Baumann conditions:

  • Reaction Setup : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine is dissolved in aqueous sodium hydroxide and treated with 1-naphthoyl chloride in dichloromethane at 0–5°C.
  • Workup : The mixture is stirred for 12 hours, after which the organic layer is separated, dried over sodium sulfate, and concentrated.
  • Purification : Crude product is recrystallized from ethanol/water (3:1) to afford this compound in 75–80% yield.

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents enhance efficiency:

  • Activation : 1-Naphthoic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Coupling : The amine (1 eq) is added, and the reaction is stirred at room temperature for 24 hours.
  • Isolation : Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane) yields the product with >90% purity.

Alternative Routes and Novel Methodologies

One-Pot Tandem Cyclization-Acylation

A novel method inspired by WO2019130254A1 combines cyclization and acylation in a single pot:

  • Cyclization : 5-Amino-1H-pyrazole and 1,3-dibromopropane react in THF with KOH to form the tetrahydropyrazolo[1,5-a]pyridine core.
  • In Situ Acylation : Without isolation, 1-naphthoyl chloride is added directly, leveraging the basic conditions to drive amide formation.
    This approach reduces purification steps but risks side reactions such as over-acylation.

Solid-Phase Synthesis

Adapting techniques from US10570139B2 , the amine is immobilized on Wang resin. Sequential acylation with 1-naphthoic acid (using DIC/HOBt) and cleavage with trifluoroacetic acid yields the target compound. This method is scalable for combinatorial libraries but requires specialized equipment.

Analytical Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl), 7.95–7.45 (m, 6H, naphthyl), 5.20 (s, 1H, NH), 4.10–3.80 (m, 2H, pyridine-CH₂), 2.95–2.60 (m, 4H, pyrazole-CH₂).
    • ¹³C NMR : 167.8 (C=O), 148.2 (pyrazole-C), 134.5–125.0 (naphthyl-C).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : ESI-MS m/z 344.2 [M+H]⁺.

Challenges and Optimization Considerations

  • Regioselectivity : Competing cyclization pathways may yield pyrazolo[3,4-b]pyridine byproducts. Solvent polarity (e.g., toluene vs. DMF) and base strength (KOH vs. NaH) critically influence outcomes.
  • Amine Sensitivity : The free amine is prone to oxidation; reactions should be conducted under inert atmosphere.
  • Scale-Up Limitations : Catalytic hydrogenation, while efficient, requires high-pressure equipment unsuitable for small laboratories.

Q & A

Q. What are the standard synthetic routes for N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the pyrazolo[1,5-a]pyridine core via cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Coupling of 1-naphthoyl chloride or activated naphthamide derivatives with the tetrahydropyrazolo[1,5-a]pyridin-5-amine intermediate. This step often requires basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic acyl substitution .
  • Purification : Recrystallization or column chromatography is critical to isolate the product with >95% purity, as impurities can affect downstream pharmacological assays .

Key Data :

Reaction StepConditionsYield (%)Purification Method
Cyclization80°C, N₂65–70Recrystallization
Amide CouplingRT, Et₃N85–90Column Chromatography

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Confirms the presence of the tetrahydropyrazolo ring protons (δ 2.5–4.0 ppm) and naphthamide aromatic signals (δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈N₄O: 306.1481; observed: 306.1478) .
    • Elemental Analysis : Matches calculated values (e.g., C, 70.56%; H, 5.92%; N, 18.29%) to confirm purity .

Q. What are the primary biological or pharmacological applications of this compound in current research?

  • Anticancer Research : Pyrazolo[1,5-a]pyridine derivatives are studied as PARG (poly-ADP-ribose glycohydrolase) inhibitors, which disrupt DNA repair in cancer cells .
  • Photodynamic Therapy (PDT) : Similar tetrahydropyrazolo-fused chlorins are used to target cancer stem cells in endometrial cancer, leveraging photoactivation for selective cytotoxicity .

Advanced Research Questions

Q. What strategies are recommended for optimizing enantioselective synthesis of chiral tetrahydropyrazolo[1,5-a]pyridine derivatives?

  • Catalytic Asymmetric Hydrogenation : Rhodium catalysts (e.g., [Rh(COD)₂]OTf with chiral ligands like (R)-BINAP) achieve >90% enantiomeric excess (ee) in reductive dearomatization of pyrazolo[1,5-a]pyrimidines .
  • Sequential Reduction : Partial reduction with NaBH₃CN followed by chiral catalyst-mediated hydrogenation minimizes racemization .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to validate binding affinity to targets like PARG or Factor Xa, which may vary due to assay conditions (e.g., ionic strength, pH) .
  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., IC₅₀) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .

Q. What experimental designs are effective for studying this compound’s mechanism of action in photodynamic therapy?

  • Light Dosimetry : Optimize wavelength (e.g., 650 nm for chlorin activation) and fluence rate (e.g., 10–50 mW/cm²) to balance ROS generation and cell viability .
  • Stem Cell Targeting : Use aldehyde-functionalized derivatives to enhance uptake in CD44+ cancer stem cells, validated via flow cytometry .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that enhance solubility and are cleaved in vivo .

Data Contradiction Analysis

Q. Conflicting reports on Factor Xa inhibition potency: How to reconcile discrepancies?

  • Source of Variability : Differences in assay platforms (e.g., chromogenic vs. fluorogenic substrates) can alter IC₅₀ values. Standardize assays using recombinant Factor Xa and a common substrate (e.g., S-2222) .
  • Structural Analogues : Compare inhibitory activity of the naphthamide derivative with its methyl- or trifluoromethyl-substituted counterparts to identify substituent effects on potency .

Methodological Recommendations

Q. What advanced techniques are critical for studying metabolic stability?

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogues with variations in the tetrahydropyrazolo ring (e.g., 5-methyl vs. 5-ethyl substituents) and naphthamide substituents (e.g., halogenation, methoxy groups) .
  • Biological Testing : Prioritize analogues for enzymatic and cellular assays based on computational docking scores (e.g., AutoDock Vina) against PARG or Factor Xa .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.